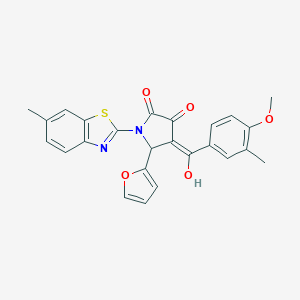![molecular formula C27H32N2O7 B266862 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266862.png)
5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. The compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
Mecanismo De Acción
The mechanism of action of 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of certain kinases, which are involved in cell growth and proliferation. It has also been shown to inhibit the activity of certain transcription factors, which are involved in gene expression. These mechanisms of action contribute to the compound's anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects
The compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. The compound has also been shown to modulate the immune response and inhibit viral replication. These effects are mediated through the compound's interactions with specific enzymes and signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages for lab experiments, including its high purity and yield, well-defined mechanism of action, and potential for therapeutic applications. However, the compound also has limitations, including its relatively high cost and limited availability. The synthesis method for the compound is complex and requires specialized equipment and expertise, which may limit its widespread use in research.
Direcciones Futuras
Future research on 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one should focus on further elucidating its mechanism of action and exploring its potential for clinical use. Additional studies are needed to determine the compound's efficacy and safety in vivo, as well as its potential for drug development. Future research should also explore the synthesis of analogs and derivatives of the compound to optimize its properties for specific therapeutic applications.
Conclusion
In conclusion, 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. The compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied. Future research should focus on further elucidating its mechanism of action and exploring its potential for clinical use.
Métodos De Síntesis
The synthesis of 5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2,4-dimethoxybenzaldehyde, 4-methoxy-2-methylbenzoyl chloride, and morpholine with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in the presence of a base. The reaction proceeds through a series of steps, resulting in the formation of the target compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
The compound has been studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and inhibit the replication of viruses. The compound has been studied in vitro and in vivo, and its potential for clinical use is being explored.
Propiedades
Nombre del producto |
5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C27H32N2O7 |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
(E)-[2-(2,4-dimethoxyphenyl)-1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxy-2-methylphenyl)methanolate |
InChI |
InChI=1S/C27H32N2O7/c1-17-15-18(33-2)5-7-20(17)25(30)23-24(21-8-6-19(34-3)16-22(21)35-4)29(27(32)26(23)31)10-9-28-11-13-36-14-12-28/h5-8,15-16,24,30H,9-14H2,1-4H3/b25-23+ |
Clave InChI |
LMBSHOYXILCNED-WJTDDFOZSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CC[NH+]3CCOCC3)C4=C(C=C(C=C4)OC)OC)/[O-] |
SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=C(C=C(C=C4)OC)OC)O |
SMILES canónico |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CC[NH+]3CCOCC3)C4=C(C=C(C=C4)OC)OC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-benzofuran-2-yl{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266780.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266781.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266782.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266783.png)

![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B266787.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266788.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266789.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(2,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266792.png)
![5-[4-(allyloxy)phenyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266793.png)
![5-(3,4-dichlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266797.png)
![5-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266798.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266800.png)
